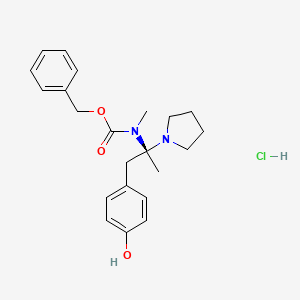

(S)-1-Pyrrolidin-2-(4'-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl

CAS No.: 2007908-62-3

Cat. No.: VC11668475

Molecular Formula: C22H29ClN2O3

Molecular Weight: 404.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2007908-62-3 |

|---|---|

| Molecular Formula | C22H29ClN2O3 |

| Molecular Weight | 404.9 g/mol |

| IUPAC Name | benzyl N-[(2S)-1-(4-hydroxyphenyl)-2-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate;hydrochloride |

| Standard InChI | InChI=1S/C22H28N2O3.ClH/c1-22(24-14-6-7-15-24,16-18-10-12-20(25)13-11-18)23(2)21(26)27-17-19-8-4-3-5-9-19;/h3-5,8-13,25H,6-7,14-17H2,1-2H3;1H/t22-;/m1./s1 |

| Standard InChI Key | YPFUPQQMMDGNND-VZYDHVRKSA-N |

| Isomeric SMILES | C[C@](CC1=CC=C(C=C1)O)(N2CCCC2)N(C)C(=O)OCC3=CC=CC=C3.Cl |

| SMILES | CC(CC1=CC=C(C=C1)O)(N2CCCC2)N(C)C(=O)OCC3=CC=CC=C3.Cl |

| Canonical SMILES | CC(CC1=CC=C(C=C1)O)(N2CCCC2)N(C)C(=O)OCC3=CC=CC=C3.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₂₂H₂₉ClN₂O₃, with an IUPAC name of benzyl N-[(2S)-1-(4-hydroxyphenyl)-2-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate hydrochloride. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 2007908-62-3 |

| Molecular Weight | 404.9 g/mol |

| SMILES | C[C@](CC1=CC=C(C=C1)O)(N2CCCC2)N(C)C(=O)OCC3=CC=CC=C3.Cl |

| InChI Key | YPFUPQQMMDGNND-VZYDHVRKSA-N |

| PubChem Compound ID | 127263284 |

The (S)-configuration at the stereocenter is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.

Spectroscopic and Computational Data

The compound’s isomeric SMILES and canonical SMILES reflect its chiral center and hydrochloride salt formation. Computational analyses predict moderate hydrophilicity (LogP ≈ 1.02–1.96) and a topological polar surface area (TPSA) of 118.72 Ų, suggesting moderate membrane permeability. The presence of hydrogen bond donors (3) and acceptors (5) further influences its solubility and reactivity.

Synthesis and Preparation

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound is likely synthesized through a multi-step sequence involving:

-

Protection of the amine group with a carbobenzyloxy (Cbz) group to prevent unwanted side reactions.

-

Alkylation or Mannich reaction to introduce the pyrrolidine and 4-hydroxybenzyl moieties.

-

Resolution of stereochemistry via chiral auxiliaries or asymmetric catalysis to achieve the (S)-configuration.

-

Salt formation with hydrochloric acid to enhance stability and solubility.

Purification and Characterization

Purification typically involves recrystallization or chromatography, followed by characterization via NMR, mass spectrometry, and X-ray crystallography. The hydrochloride salt’s hygroscopic nature necessitates anhydrous storage conditions.

Applications in Research

Medicinal Chemistry

The compound’s structural features align with motifs found in neuromodulators and kinase inhibitors. The pyrrolidine ring mimics proline’s conformational rigidity, while the 4-hydroxybenzyl group may engage in hydrogen bonding with biological targets. Current research explores its utility as:

-

A building block for peptide mimetics due to the Cbz-protected amine.

-

A precursor for small-molecule libraries targeting G protein-coupled receptors (GPCRs).

Biochemical Studies

As a hydrochloride salt, it serves as a soluble intermediate in assays requiring precise stoichiometry. Its chlorine counterion facilitates ionic interactions in aqueous environments, making it suitable for:

-

Enzyme inhibition studies (e.g., proteases, phosphatases).

-

Receptor binding assays using radiolabeled derivatives.

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | P305+P351+P338: Rinse skin immediately. |

| H319: Eye irritation | Wear goggles and gloves. |

| H335: Respiratory tract irritation | Use in a fume hood. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume